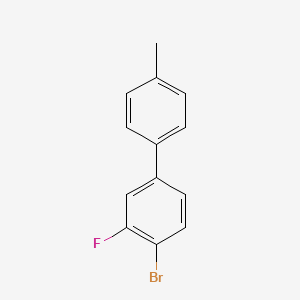![molecular formula C6H7ClF4O2S B6196825 [3-fluoro-1-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride CAS No. 2680533-86-0](/img/new.no-structure.jpg)
[3-fluoro-1-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-fluoro-1-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride is a specialized organofluorine compound characterized by the presence of both fluorine and sulfonyl chloride functional groups. This compound is of interest due to its unique chemical properties, which make it useful in various synthetic applications, particularly in the field of medicinal chemistry and material science.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [3-fluoro-1-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride typically involves the following steps:
Cyclobutyl Ring Formation: The initial step involves the formation of the cyclobutyl ring, which can be achieved through cyclization reactions of appropriate precursors.
Introduction of Fluorine and Trifluoromethyl Groups: Fluorination and trifluoromethylation are carried out using reagents such as diethylaminosulfur trifluoride (DAST) or trifluoromethyl iodide under controlled conditions.
Sulfonyl Chloride Addition:
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is common to optimize the synthesis process.
Types of Reactions:
Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles, such as amines and alcohols, to form sulfonamides and sulfonate esters, respectively.
Reduction Reactions: The compound can be reduced to the corresponding sulfonyl fluoride or sulfonyl hydride under specific conditions.
Oxidation Reactions: Oxidative transformations can lead to the formation of sulfonic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols.
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Major Products:
Sulfonamides: Formed from reactions with amines.
Sulfonate Esters: Formed from reactions with alcohols.
Sulfonic Acids: Formed through oxidation reactions.
Chemistry:
Synthetic Intermediate: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a valuable intermediate in the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Industry:
Material Science: Utilized in the development of advanced materials with specific properties, such as fluorinated polymers and coatings.
作用机制
The mechanism of action of [3-fluoro-1-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride is largely dependent on its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. These reactions often involve the formation of a tetrahedral intermediate, followed by the elimination of a leaving group.
相似化合物的比较
- [3-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride
- [3-chloro-1-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride
- [3-bromo-1-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride
Uniqueness:
- Fluorine Substitution: The presence of a fluorine atom at the 3-position of the cyclobutyl ring imparts unique electronic properties, enhancing the compound’s reactivity and stability compared to its chloro and bromo analogs.
- Trifluoromethyl Group: The trifluoromethyl group further increases the compound’s lipophilicity and metabolic stability, making it a valuable intermediate in drug design.
This detailed overview provides a comprehensive understanding of [3-fluoro-1-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride, highlighting its synthesis, reactivity, applications, and unique properties
属性
CAS 编号 |
2680533-86-0 |
|---|---|
分子式 |
C6H7ClF4O2S |
分子量 |
254.6 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



